molecular formula C15H24N4O B2570062 N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide CAS No. 1258675-08-9

N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide

カタログ番号 B2570062
CAS番号: 1258675-08-9
分子量: 276.384
InChIキー: DNDPBRAXGYPVAE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide, commonly known as CCPA, is a synthetic compound that has been extensively studied for its potential pharmacological properties. CCPA belongs to the class of adenosine A1 receptor agonists, which are known to have a wide range of physiological effects.

作用機序

CCPA acts as an adenosine A1 receptor agonist, which activates the adenosine A1 receptor. Activation of this receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in neurotransmitter release and a decrease in neuronal excitability. This mechanism of action is thought to underlie the neuroprotective effects of CCPA.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. CCPA has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. In addition, CCPA has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.

実験室実験の利点と制限

One advantage of using CCPA in lab experiments is its high potency and specificity for the adenosine A1 receptor. This allows for precise targeting of this receptor and the investigation of its effects. However, one limitation of using CCPA is its solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for research on CCPA. One area of interest is the potential use of CCPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to investigate the neuroprotective effects of CCPA and its potential therapeutic applications. Another area of interest is the potential use of CCPA in the treatment of cancer and inflammatory diseases. Additional studies are needed to investigate the anti-tumor and anti-inflammatory properties of CCPA and its potential clinical applications. Finally, further research is needed to optimize the synthesis method of CCPA and improve its solubility in aqueous solutions.

合成法

The synthesis of CCPA involves the reaction of N-propyl-N-(cyanomethyl)amine with 1-cyanocycloheptanecarboxylic acid, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain pure CCPA. This method has been optimized to produce high yields of CCPA with minimal impurities.

科学的研究の応用

CCPA has been extensively studied for its potential pharmacological properties. It has been shown to have neuroprotective effects, and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CCPA has also been shown to have anti-inflammatory and anti-tumor properties, and has been studied for its potential use in the treatment of cancer and inflammatory diseases.

特性

IUPAC Name

N-(1-cyanocycloheptyl)-2-[cyanomethyl(propyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-2-10-19(11-9-16)12-14(20)18-15(13-17)7-5-3-4-6-8-15/h2-8,10-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDPBRAXGYPVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)CC(=O)NC1(CCCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。